REACTION_CXSMILES
|
[CH2:1]=O.[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[CH2:8]([NH:15][CH:16]([CH3:18])[CH3:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:5][C:4]([CH3:1])([CH2:6][N:15]([CH:16]([CH3:18])[CH3:17])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:3]=[O:7]
|
Name
|
2,2-dimethyl-3-(N-morpholino)propanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The product distilled at a top temperature of 100° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C=O)(CN(CC1=CC=CC=C1)C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |